Comparative Vapor Pressure and Critical Constants: Distinguishing Chloropentafluorobenzene from Hexafluorobenzene
Chloropentafluorobenzene exhibits a significantly higher boiling point and lower vapor pressure compared to hexafluorobenzene (C₆F₆), a close structural analog lacking a chlorine substituent. This difference is critical for applications requiring specific volatility or thermal stability. The critical temperature and pressure also diverge, reflecting altered intermolecular forces due to the presence of the chlorine atom. These data are derived from direct head-to-head comparisons of vapor pressure curves and critical constant measurements [1].
| Evidence Dimension | Critical Temperature (Tc) and Boiling Point |
|---|---|
| Target Compound Data | Tc = ~546.44 K; Boiling Point = 122-123 °C (395-396 K) at 760 mmHg [1] |
| Comparator Or Baseline | Hexafluorobenzene (C₆F₆): Tc = ~516.73 K; Boiling Point = 80-82 °C (353-355 K) at 760 mmHg |
| Quantified Difference | Chloropentafluorobenzene has a boiling point ~40 °C higher and a critical temperature ~30 K higher than hexafluorobenzene. |
| Conditions | Vapor pressure measurements above 1 atm; Antoine equation parameters derived from experimental data. |
Why This Matters
The higher boiling point and lower volatility of chloropentafluorobenzene make it a preferred solvent or stationary phase for high-temperature gas chromatography and reactions requiring higher thermal budgets without excessive vapor loss [1].
- [1] Evans, F. D.; Tiley, P. F. Vapour pressures and critical constants of hexafluoro-, pentafluoro-, chloropentafluoro-, and bromopentafluoro-benzene. J. Chem. Soc. B, 1966, 134-136. View Source
